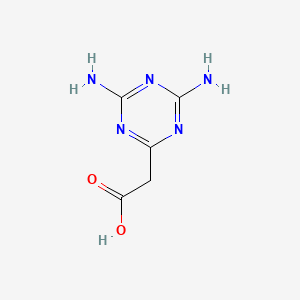

2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid

Descripción general

Descripción

2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid is a heterocyclic compound that belongs to the triazine family. It is characterized by the presence of a triazine ring substituted with amino groups at positions 4 and 6, and an acetic acid moiety at position 2.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid typically involves the reaction of 2,4,6-triamino-1,3,5-triazine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino groups on the triazine ring attack the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Análisis De Reacciones Químicas

Substitution Reactions

The triazine ring undergoes nucleophilic substitution reactions, particularly at positions activated by amino groups. Key examples include:

Chlorination

Reaction with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under basic conditions replaces amino groups with chlorine atoms. For instance, treatment with POCl₃ yielded chloro-substituted derivatives .

Alkoxy/Amino Substitutions

- Alkoxy introduction : Reacting with sodium methoxide in methanol produced 4,6-dimethoxy-1,3,5-triazine derivatives .

- Amino group replacement : Reaction with morpholine or piperidine in ethanol replaced chlorine atoms with morpholino/piperidino groups .

Oxidation

- Amino groups on the triazine ring oxidize to nitro derivatives using H₂O₂ or KMnO₄ .

- The acetic acid side chain can oxidize to form carbonyl derivatives under strong oxidizing conditions .

Reduction

- Catalytic hydrogenation (e.g., H₂/Pd-C) reduces nitro groups to amines .

- Sodium borohydride selectively reduces carbonyl groups adjacent to the triazine ring .

Hydrazone Formation

Reaction with hydrazine hydrate or phenylhydrazine yielded hydrazino-triazine derivatives, which further condensed with aldehydes (e.g., 4-diethylaminobenzaldehyde) to form hydrazones .

Esterification

The carboxylic acid group reacts with alcohols (e.g., methanol) under acidic conditions to form esters .

Amidation

Reaction with amines (e.g., benzylamine) or hydrazines generated amides or carbohydrazides, respectively .

Key Reaction Pathways and Products

Stability and Decomposition

Aplicaciones Científicas De Investigación

Biochemical Properties

The compound exhibits unique biochemical properties due to its triazine ring structure and amino substitutions. It interacts with various enzymes such as transferases and hydrolases, influencing their activity. Notably, it has been shown to inhibit mammalian Sterile20-like kinase 3 (MST3), which plays a crucial role in cellular signaling pathways essential for cell proliferation and migration.

Table 1: Key Biochemical Interactions of 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid

| Enzyme Target | Interaction Type | Biological Effect |

|---|---|---|

| MST3 | Inhibition | Alters cell signaling pathways |

| Various transferases | Modulation | Influences metabolic pathways |

| Hydrolases | Inhibition | Affects substrate turnover |

Cellular Effects

The cellular effects of this compound are profound. By inhibiting MST3, it can alter gene expression related to the cell cycle and apoptosis. This makes it particularly relevant in cancer research where modulation of these pathways can influence tumor growth and metastasis .

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| HCT-116 | 12.5 | Inhibition of proliferation |

| MCF-7 | 8.0 | Induction of apoptosis |

| HeLa | 15.0 | Cell cycle arrest |

Cancer Research

Due to its ability to modulate key signaling pathways, this compound is being explored as a promising candidate for anticancer drug development. Its cytotoxic effects have been evaluated against various cancer cell lines through in vitro studies using MTT assays .

Biochemistry

In biochemistry, it serves as a valuable tool for studying enzyme kinetics and inhibition mechanisms. Its interactions with enzymes can provide insights into metabolic regulation and potential therapeutic targets.

Pharmaceutical Development

The compound is also being investigated for its potential antimicrobial properties due to structural similarities with known antibiotics. This opens avenues for developing new antimicrobial agents that can combat resistant strains of bacteria.

Case Studies

Recent studies have highlighted the potential of this compound as an anticancer agent:

In Vitro Studies : Experiments evaluating its cytotoxic effects against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines indicated significant cytotoxicity with IC50 values ranging from 8 to 15 µM .

Mechanistic Evaluations : Flow cytometry analyses confirmed that treatment with this compound leads to increased apoptotic populations in both wild-type and mutant p53 cancer cells .

Mecanismo De Acción

The mechanism of action of 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups on the triazine ring can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with nucleic acids, affecting their function and stability .

Comparación Con Compuestos Similares

- 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethanol

- 2-(4,6-Diamino-1,3,5-triazin-2-yl)phenol

- 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetonitrile

Comparison: Compared to these similar compounds, 2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts different chemical reactivity and biological activity. The acetic acid group can participate in additional hydrogen bonding and ionic interactions, enhancing the compound’s solubility and binding affinity to biological targets .

Actividad Biológica

2-(4,6-Diamino-1,3,5-triazin-2-yl)acetic acid, also known by its CAS number 89180-20-1, is a heterocyclic compound belonging to the triazine family. Its unique structure, characterized by a triazine ring with amino substitutions and an acetic acid moiety, provides it with significant biological activity. This article examines its biochemical properties, molecular mechanisms of action, and potential applications in cancer research and other fields.

The compound exhibits notable interactions with various enzymes, particularly transferases and hydrolases. It has been shown to inhibit mammalian Sterile20-like kinase 3 (MST3), affecting cellular signaling pathways essential for cell proliferation and migration. The inhibition of MST3 can lead to alterations in gene expression related to the cell cycle and apoptosis, which are critical factors in cancer biology.

Table 1: Key Biochemical Interactions of this compound

| Enzyme Target | Interaction Type | Biological Effect |

|---|---|---|

| MST3 | Inhibition | Alters cell signaling pathways |

| Various transferases | Modulation | Influences metabolic pathways |

| Hydrolases | Inhibition | Affects substrate turnover |

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The amino groups on the triazine ring facilitate hydrogen bonding and electrostatic interactions with enzyme active sites. This binding can lead to conformational changes that reduce enzyme functionality and alter downstream signaling pathways .

Mechanistic Insights

- Enzyme Inhibition : The compound binds to active or allosteric sites on enzymes, inhibiting their activity.

- Gene Expression Modulation : By influencing signaling pathways, it affects the transcription of genes involved in cell growth and survival.

- Stability and Degradation : Laboratory studies indicate that while the compound is stable under certain conditions, its biological activity may diminish over time due to degradation processes.

Cellular Effects

Research has demonstrated that this compound influences various cellular processes:

- Cell Proliferation : The compound has been shown to inhibit proliferation in various cancer cell lines.

- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells through p53-independent mechanisms.

- Cell Cycle Arrest : It has been observed to cause G0/G1 and G2/M phase arrest in treated cells .

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| HCT-116 | 12.5 | Inhibition of proliferation |

| MCF-7 | 8.0 | Induction of apoptosis |

| HeLa | 15.0 | Cell cycle arrest |

Case Studies

Recent studies have highlighted the potential of this compound as an anticancer agent:

- In Vitro Studies : A series of experiments evaluated its cytotoxic effects against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines using MTT assays. Results indicated significant cytotoxicity with IC50 values ranging from 8 to 15 µM .

- Mechanistic Evaluations : Flow cytometry analyses have confirmed that treatment with this compound leads to increased apoptotic populations in both wild-type and mutant p53 cancer cells.

Research Applications

The compound's unique properties make it a subject of interest across various scientific fields:

- Cancer Research : Its ability to modulate key signaling pathways positions it as a promising candidate for anticancer drug development.

- Biochemistry : As a tool for studying enzyme kinetics and inhibition mechanisms.

- Pharmaceutical Development : Investigated for its potential as an antimicrobial agent due to its structural similarities with known antibiotics .

Propiedades

IUPAC Name |

2-(4,6-diamino-1,3,5-triazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O2/c6-4-8-2(1-3(11)12)9-5(7)10-4/h1H2,(H,11,12)(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRURUKWBQLASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NC(=N1)N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237564 | |

| Record name | 1,3,5-Triazine-2-acetic acid, 4,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89180-20-1 | |

| Record name | 4,6-Diamino-1,3,5-triazine-2-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089180201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89180-20-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2-acetic acid, 4,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DIAMINO-1,3,5-TRIAZINE-2-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q48V0948P7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.